![molecular formula C21H20N2O3S B2876500 Ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate CAS No. 361471-01-4](/img/structure/B2876500.png)
Ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate is a compound that contains a thiazole ring. Thiazoles are a type of heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known to possess strong coordination ability and display diverse coordination modes due to the presence of N, O coordination atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are known to be involved in a variety of chemical reactions. They are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . They have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate can be explored for its potential to act as a base structure for developing new antimicrobial agents. The thiazole ring’s ability to bind with bacterial enzymes could make it effective against a range of bacterial strains, potentially leading to the development of new antibiotics .
Antitumor and Cytotoxic Activity
Research has indicated that thiazole derivatives exhibit antitumor and cytotoxic activities. This compound could be synthesized into various derivatives to test against different human tumor cell lines. Its efficacy in inhibiting cancer cell growth could pave the way for new cancer treatments .
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole compounds are well-documented. Ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate could be utilized in the synthesis of drugs aimed at treating inflammatory conditions, reducing inflammation by targeting specific pathways in the immune response .
Analgesic Activity
Thiazoles are also recognized for their analgesic effects. This compound could contribute to the creation of pain-relief medications that work by interfering with the pain signaling pathways, offering an alternative to current analgesic drugs .
Neuroprotective Applications
Given the role of thiazole derivatives in neurotransmitter synthesis, there’s potential for Ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate to be used in the development of neuroprotective drugs. These could aid in the treatment of neurodegenerative diseases by protecting neuronal integrity .
Antiviral Drugs
The thiazole ring is present in several antiretroviral drugs. This compound could be investigated for its use in antiviral drug development, particularly in the synthesis of medications targeting various stages of viral replication .
Future Directions
The future directions for research on Ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate could include further exploration of its biological activities and potential applications in medicine, given the diverse biological activities observed for thiazole derivatives . Additionally, more detailed studies on its physical and chemical properties, safety, and hazards could also be beneficial.
properties
IUPAC Name |
ethyl 2-[2-[(4-benzylbenzoyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-2-26-19(24)13-18-14-27-21(22-18)23-20(25)17-10-8-16(9-11-17)12-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDHKEHTEBYYSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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